2-(2,5-Dimethylphenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(2,5-Dimethylphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a difluoroacetic acid moiety attached to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2,2-difluoroacetic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenylacetic acid with difluoromethylating agents under controlled conditions. For instance, the use of difluoromethyl iodide in the presence of a base such as potassium carbonate can lead to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenylacetic acid: Lacks the difluoroacetic acid moiety, resulting in different chemical properties and reactivity.
2-(2,5-Dimethylphenyl)acetic acid: Similar structure but without the fluorine atoms, affecting its biological activity and stability.
Uniqueness
2-(2,5-Dimethylphenyl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-7(2)8(5-6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
VWDUMANRYRBCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)(F)F |
Origin of Product |
United States |
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